molecular formula C11H13NO3 B8533413 Methyl 5-(1-ethoxyvinyl)picolinate

Methyl 5-(1-ethoxyvinyl)picolinate

Cat. No.: B8533413
M. Wt: 207.23 g/mol
InChI Key: JYAKEXQWNMHLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(1-ethoxyvinyl)picolinate is an organic compound with a complex structure that includes a pyridine ring substituted with an ethoxyethenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-ethoxyvinyl)picolinate typically involves the reaction of pyridine derivatives with ethoxyethenyl reagents under controlled conditions. One common method includes the use of ethyl vinyl ether and a suitable catalyst to introduce the ethoxyethenyl group onto the pyridine ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-ethoxyvinyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethoxyethenyl group to an ethyl group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-(1-ethoxyvinyl)picolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(1-ethoxyvinyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethenyl group can participate in various binding interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(1-methoxyethenyl)pyridine-2-carboxylate
  • Ethyl 5-(1-ethoxyethenyl)pyridine-2-carboxylate
  • Methyl 5-(1-ethoxyethenyl)pyridine-3-carboxylate

Uniqueness

Methyl 5-(1-ethoxyvinyl)picolinate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the ethoxyethenyl group provides distinct chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 5-(1-ethoxyethenyl)pyridine-2-carboxylate

InChI

InChI=1S/C11H13NO3/c1-4-15-8(2)9-5-6-10(12-7-9)11(13)14-3/h5-7H,2,4H2,1,3H3

InChI Key

JYAKEXQWNMHLBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CN=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromopyridine-2-carboxylate (25 g, 116 mmol) in dioxane (30 mL) was added Pd(PPh3)4 (6.7 g, 5.8 mmol) and tributyl(1-ethoxyvinyl)tin (46 g, 127.0 mmol). The resulting solution was heated to reflux under N2 for 12 h. Upon completion of the reaction as judged by LC/MS analysis, the reaction was diluted with EtOAc, washed with KF solution (10% aqueous), filtered through Celite, dried over MgSO4, filtered, concentrated and purified on silica gel to afford the title compound (20.4 g). LC/MS: m/e 208.1 (M+H)+.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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